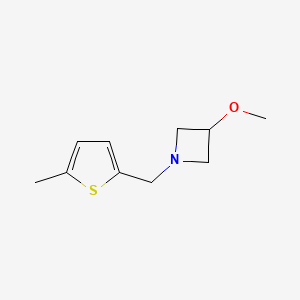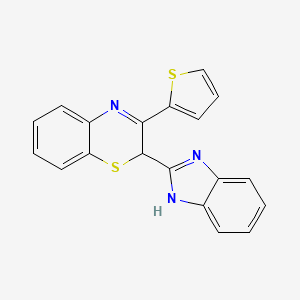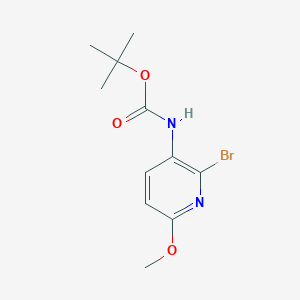![molecular formula C24H19ClN4O3S B2871292 N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide CAS No. 1226432-84-3](/img/no-structure.png)
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide has been a subject of various scientific research applications, focusing primarily on its synthesis and potential biological activities. One area of research involves the design and synthesis of certain acetamide derivatives to evaluate their in vitro cytotoxic activity against a range of cancer cell lines. For instance, the incorporation of different aryloxy groups to the pyrimidine ring has been explored for new anticancer agents, demonstrating promising activity against several cancer cell types (Al-Sanea et al., 2020).
Imaging Applications
Another significant application is in the field of imaging, particularly positron emission tomography (PET). Compounds within this class have been investigated for their potential as selective radioligands. For example, specific derivatives have been synthesized and labeled with fluorine-18, demonstrating utility in imaging the translocator protein (18 kDa) with PET, highlighting their relevance in neurological and oncological research (Dollé et al., 2008).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to this compound has also been conducted. Studies have synthesized novel derivatives and assessed their effectiveness against various microbial strains, contributing to the search for new antimicrobial agents with potential applications in treating infections resistant to existing antibiotics (Hossan et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in the presence of a coupling agent to form the corresponding amide. The amide is then treated with a base to deprotonate the acidic hydrogen on the pyrimidine ring, followed by reaction with an alkylating agent to form the final product.", "Starting Materials": [ "2-(2-methoxyphenyl)acetic acid", "6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol", "Coupling agent", "Base", "Alkylating agent" ], "Reaction": [ "Step 1: React 2-(2-methoxyphenyl)acetic acid with a coupling agent and 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in a suitable solvent to form the corresponding amide.", "Step 2: Treat the amide with a base to deprotonate the acidic hydrogen on the pyrimidine ring.", "Step 3: React the deprotonated amide with an alkylating agent to form the final product." ] } | |
Numéro CAS |
1226432-84-3 |
Formule moléculaire |
C24H19ClN4O3S |
Poids moléculaire |
478.95 |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN4O3S/c1-14-7-8-16(11-15(14)2)22-26-20(32-27-22)13-28-19-9-10-33-21(19)23(30)29(24(28)31)12-17-5-3-4-6-18(17)25/h3-11H,12-13H2,1-2H3 |
Clé InChI |
IYFVKWAKCRHJLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


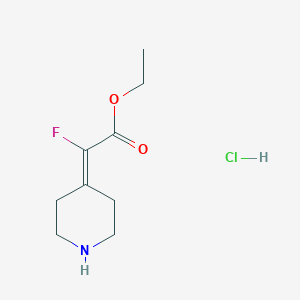
![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)
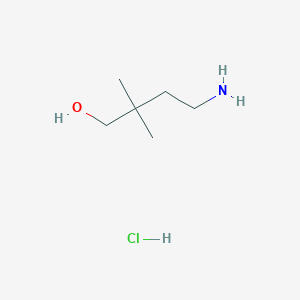
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)
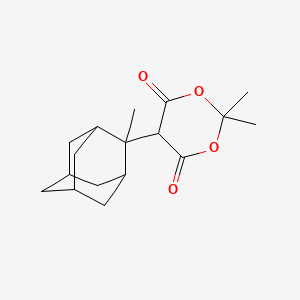

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)
